molecular formula C21H18FN7O B2909551 1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea CAS No. 1013836-22-0

1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2909551
CAS No.: 1013836-22-0
M. Wt: 403.421
InChI Key: GQDZWRAKMBURHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea (CAS# 1013769-32-8) is a chemical compound with a molecular formula of C22H21FN7O and a molecular weight of 399.4 g/mol . This urea derivative is built around a pyridazine core, a six-membered heterocycle known for its significant presence in medicinal chemistry. The structure incorporates a 3-methyl-1H-pyrazol-1-yl moiety linked to the pyridazine ring, as well as a phenylurea group with a fluorine substituent . While specific biological data for this compound is not available in the public domain, its molecular architecture shares key features with pharmacologically active scaffolds. The pyridazinone core, related to the pyridazine in this compound, is extensively documented in scientific literature for its diverse biological activities. Researchers have shown great interest in pyridazinone-containing compounds for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents, particularly as tyrosine kinase inhibitors . Furthermore, molecules combining a pyrazole ring with a urea function, known as pyrazolyl-ureas, have been investigated for their wide spectrum of biological activities. These include serving as potent inhibitors for various protein kinases, such as Src and p38-MAPK, which are relevant in oncology and inflammation research . The presence of both a pyrazole and a urea group in this compound makes it a candidate for similar investigative pathways. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential as a kinase inhibitor scaffold or in other biochemical applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O/c1-14-11-12-29(28-14)20-10-9-19(26-27-20)23-16-5-7-17(8-6-16)24-21(30)25-18-4-2-3-15(22)13-18/h2-13H,1H3,(H,23,26)(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZWRAKMBURHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic compound notable for its potential biological activities. Its structure incorporates a urea moiety linked to a fluorophenyl group and a pyridazine derivative, suggesting diverse pharmacological properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Structural Characteristics

The compound's unique structure enhances its interaction with biological targets. The presence of the fluorophenyl group is particularly significant, as fluorine can influence molecular interactions through unique bonding characteristics such as hydrogen bonding and π-interactions.

Structural Feature Description
Urea GroupEssential for biological activity, particularly in enzyme inhibition
Fluorophenyl GroupEnhances binding affinity and selectivity due to fluorine's unique interactions
Pyridazine DerivativeContributes to the compound's overall stability and reactivity

Biological Activity

Preliminary investigations suggest that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
  • Receptor Interaction : Studies indicate possible interactions with various receptors, which could lead to pharmacological effects relevant in treating inflammatory or neurodegenerative diseases.

Case Studies

Research has shown that compounds structurally similar to this compound demonstrate promising results:

  • JNK Inhibitors : A related study on aminopyrazole-based JNK inhibitors highlighted the importance of the urea moiety for achieving high binding affinity. Modifications to the phenyl groups significantly affected inhibitory activity, indicating that similar strategies could be applied to optimize this compound's efficacy .
  • Anticancer Activity : Another investigation into pyrazole derivatives revealed their ability to suppress proliferation in cancer cell lines, suggesting that this compound might exhibit comparable effects .

The precise mechanism of action remains under investigation. However, molecular docking studies suggest that the compound may bind effectively to target enzymes or receptors, influencing their activity. This interaction could lead to downstream effects in cellular signaling pathways relevant to disease processes.

Comparison with Similar Compounds

Key Observations :

  • Methoxy (CAS 1013835-70-5) introduces steric bulk and polarity, which may alter solubility .
  • Molecular Weight : The target compound (401.4 g/mol) is lighter than piperazine-thiazole derivatives (484–534 g/mol, ), suggesting better bioavailability due to lower molecular weight .
  • Synthetic Accessibility : Yields for piperazine-thiazole analogs () range from 83–88%, indicating robust synthetic routes. Data for the target compound’s synthesis are unavailable but could benefit from similar methodologies.

Comparison with Pyrimidine-Based Ureas

Pyrimidine rings replace pyridazine in some analogs, influencing electronic properties and binding:

Compound Name Core Structure Substituents Molecular Weight Biological Relevance Reference
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(3-fluorophenyl)urea (8h) Pyrimidine 3-Fluorophenyl, dimethylamino-pyrimidine 378.4 Cannabinoid receptor modulation
Target Compound Pyridazine 3-Fluorophenyl, 3-methylpyrazole 401.4 N/A (kinase inhibitor analogs in –14)

Key Observations :

  • Biological Activity: Pyrimidine-urea 8h modulates cannabinoid receptors, while pyridazine-pyrazole ureas (e.g., ) target kinases, highlighting scaffold-dependent selectivity .

Substituent Impact on Physicochemical Properties

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability and metabolic stability compared to bulkier chlorine .
  • Methoxy Groups : The 3-methoxyphenyl variant (CAS 1013835-70-5) may exhibit reduced cellular uptake due to increased polarity but improved solubility .

Research Findings and Implications

  • Structural Optimization : The 3-methylpyrazole group in the target compound likely enhances hydrophobic interactions, as seen in kinase inhibitors with similar substituents ().
  • Synthetic Challenges : Piperazine-thiazole derivatives () require multi-step synthesis, whereas the target compound’s simpler structure could streamline production.
  • Biological Potential: Analogs in –14 with trifluoromethyl or halogen substituents show kinase inhibition, suggesting the target compound merits evaluation in enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.